molecular formula C18H15N2O7S2.K B1146901 Chromoionophore XVII CAS No. 156122-91-7

Chromoionophore XVII

Cat. No.: B1146901
CAS No.: 156122-91-7
M. Wt: 474.553
InChI Key:
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Mechanism of Action

Target of Action

Chromoionophore XVII, also known as 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt , is a type of chromoionophore Chromoionophores are a class of compounds that interact with specific ions in the environment

Mode of Action

Chromoionophores operate by binding to specific ions and undergoing a change in their optical properties This change can be measured, providing a means of detecting the presence and concentration of the target ions

Biochemical Pathways

Chromoionophores are typically used in ion-selective optodes, where they, along with an ionophore and an ion exchanger, are impregnated into a plasticized polymer phase to detect electrolytes such as Na+, K+, Ca2+, Mg2+, and Cl− in the sample

Pharmacokinetics

As a chromoionophore, it is likely to be lipophilic , which could influence its bioavailability and distribution.

Result of Action

The result of this compound’s action is a change in its optical properties when it binds to its target ions This change can be measured and used to detect the presence and concentration of the target ions

Action Environment

The action of this compound, like other chromoionophores, can be influenced by environmental factors. For example, the presence and concentration of target ions in the environment will directly affect the chromoionophore’s optical properties

Safety and Hazards

Chromoionophore XVII may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Recent advances in ion-selective optical sensing, which includes Chromoionophore XVII, have focused on renovating the chromoionophores and detection modes to overcome the pH cross-response and to eliminate the background optical interference . Future challenges and research trends include the development of sensors based on solvatochromic dyes, alternative chromoionophores, photoswitchable sensors, upconverting nanoparticles, and luminescence decay time .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore XVII involves the reaction of 1-hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid with potassium salt. The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chromoionophore XVII primarily undergoes complexation reactions with various ions. It can also participate in oxidation and reduction reactions due to the presence of the azo group and hydroxyl groups .

Common Reagents and Conditions:

    Complexation Reactions: Typically involve metal ions like potassium, calcium, and magnesium. Conditions include neutral to slightly acidic pH and the presence of a suitable solvent.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Can be performed using reducing agents like sodium borohydride or hydrazine.

Major Products: The major products formed from these reactions depend on the specific ions or reagents involved. For example, complexation with potassium ions would result in a potassium-chromoionophore complex .

Comparison with Similar Compounds

Uniqueness of Chromoionophore XVII: this compound is unique due to its specific structure, which allows it to selectively bind with a wide range of ions, including potassium, calcium, and magnesium. Its ability to transduce chemical information into an optical signal makes it highly valuable in various analytical applications .

Properties

IUPAC Name

potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBTLSWGJASRO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15KN2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746880
Record name Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156122-91-7
Record name Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromoionophore XVII
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